molecular formula C10H11BrFNO4S B7418075 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid

3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B7418075
M. Wt: 340.17 g/mol
InChI Key: DEHVOKYCVWEVHC-UHFFFAOYSA-N
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Description

3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom at the third position, a 2-fluoroethyl group, and a methylsulfamoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Benzoic Acid: : The synthesis begins with the bromination of benzoic acid to introduce the bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Introduction of the 2-Fluoroethyl Group: : The next step involves the introduction of the 2-fluoroethyl group. This can be done through a nucleophilic substitution reaction using 2-fluoroethyl bromide in the presence of a base such as potassium carbonate (K2CO3).

  • Sulfamoylation: : The final step is the introduction of the methylsulfamoyl group. This can be achieved by reacting the intermediate compound with methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfamoyl group, leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonyl group, converting it to a sulfide.

  • Substitution: : The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated or sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of benzoic acid derivatives with biological targets. Its fluorine atom can be used in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to investigate molecular interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfamoyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-[2-chloroethyl(methyl)sulfamoyl]benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-4-[2-fluoroethyl(ethyl)sulfamoyl]benzoic acid: Similar structure but with an ethyl group instead of a methyl group.

    3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid core instead of benzoic acid.

Uniqueness

3-Bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid is unique due to the combination of its bromine, fluorine, and methylsulfamoyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the fluorine atom, in particular, can enhance its reactivity and binding affinity in biological systems, setting it apart from similar compounds.

Properties

IUPAC Name

3-bromo-4-[2-fluoroethyl(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO4S/c1-13(5-4-12)18(16,17)9-3-2-7(10(14)15)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHVOKYCVWEVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCF)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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